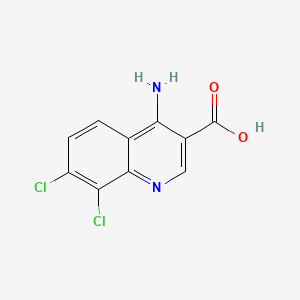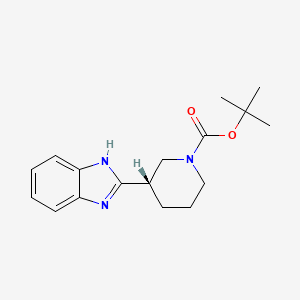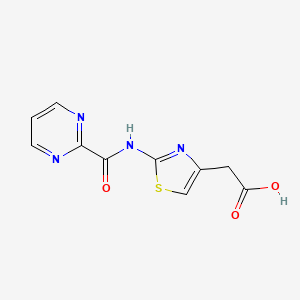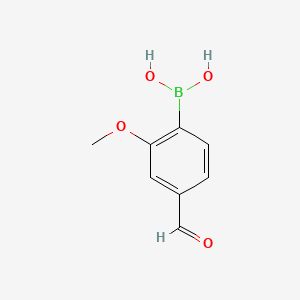
(4-Formyl-2-methoxyphenyl)boronic acid
Descripción general
Descripción
“(4-Formyl-2-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C8H9BO4 . It has an average mass of 179.966 Da and a monoisotopic mass of 180.059387 Da . This compound is used as a reagent in the total synthesis of laetevirenol A via intramolecular Friedel-Crafts alkylation .
Synthesis Analysis
The synthesis of “(4-Formyl-2-methoxyphenyl)boronic acid” involves various protocols. One such protocol is the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This method has been applied to methoxy protected (−)-Δ8-THC and cholesterol .Molecular Structure Analysis
The molecular structure of “(4-Formyl-2-methoxyphenyl)boronic acid” can be represented by the formula CHBO . The compound has an average mass of 179.966 Da and a monoisotopic mass of 180.059387 Da .Chemical Reactions Analysis
“(4-Formyl-2-methoxyphenyl)boronic acid” is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It is also a reactant in the preparation of indenamines by cationic palladium complex-catalyzed tandem annulation with alkynes .Physical And Chemical Properties Analysis
“(4-Formyl-2-methoxyphenyl)boronic acid” is a solid compound with a molecular weight of 179.97 . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound plays a significant role in the Suzuki–Miyaura (SM) cross-coupling, which is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, including “(4-Formyl-2-methoxyphenyl)boronic acid”, are increasingly utilized in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in both homogeneous assays and heterogeneous detection .
Materials Science
In materials science, “(4-Formyl-2-methoxyphenyl)boronic acid” can be used to synthesize functional polymers, especially those requiring specific optical, electrical, or mechanical properties . It can serve as a precursor to ionic liquids, which have wide applications in catalysis, electrochemistry, and materials science .
Biochemical Tools
Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems . They play a crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .
Therapeutics and Separation Technologies
Boronic acids, including “(4-Formyl-2-methoxyphenyl)boronic acid”, are used in therapeutics and separation technologies . They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Synthetic Receptors for Low Molecular Compounds
The interaction of boronic acids with proteins, their manipulation, and cell labeling is an area of particular growth . Boronic acids are also used for electrophoresis of glycated molecules .
Safety And Hazards
“(4-Formyl-2-methoxyphenyl)boronic acid” is considered hazardous. It is harmful if swallowed and can cause skin corrosion or irritation . It can also cause serious eye damage or eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being the target organ .
Direcciones Futuras
The future directions of “(4-Formyl-2-methoxyphenyl)boronic acid” involve its continued use in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It can also be used in the preparation of indenamines by cationic palladium complex-catalyzed tandem annulation with alkynes .
Propiedades
IUPAC Name |
(4-formyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECZCKVUFXDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726920 | |
| Record name | (4-Formyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formyl-2-methoxyphenyl)boronic acid | |
CAS RN |
1028479-47-1 | |
| Record name | (4-Formyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-2-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




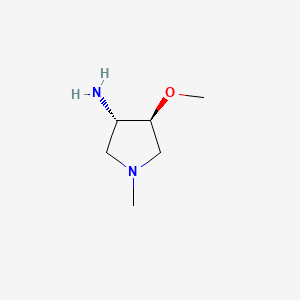
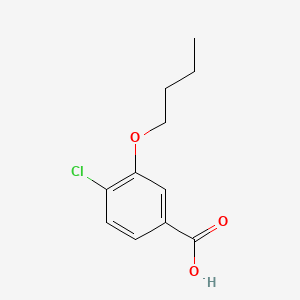
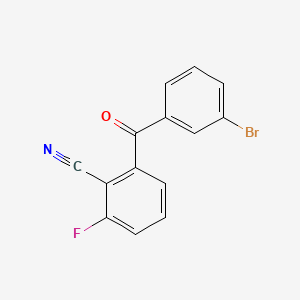

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)
![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)

